4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of morpholines and contains a dioxaborolane moiety, which is significant in medicinal chemistry and materials science.
This compound can be synthesized from commercially available precursors and has been referenced in various chemical catalogs and product listings, including those from Thermo Fisher Scientific and ChemicalBook. The IUPAC name for this compound is 4-(2-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-ethyl)-morpholine, with a CAS number of 864754-10-9 .
The chemical classification of this compound includes:
The synthesis of 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine typically involves multi-step organic reactions. Key steps include:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by the electronic properties of the substituents on the aromatic ring and the steric hindrance presented by the dioxaborolane group.
The mechanism of action for this compound can vary based on its application but generally involves:
Studies have shown that compounds containing dioxaborolane groups exhibit unique reactivity patterns that are beneficial in drug design and materials science .
Relevant data includes:
The compound has potential applications in several scientific areas:
The compound 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine exemplifies a sophisticated hybrid architecture combining a morpholine moiety with a pinacol-protected boronic ester. The morpholine ring (a saturated six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4) contributes:
The boronate ester component features:
The ethyleneoxy (–OCH₂CH₂–) linker between the aromatic boronate and morpholine allows conformational flexibility, critical for target engagement. X-ray crystallographic studies of analogous zwitterionic boronates reveal chair-like heterocyclic structures with syn-disposed substituents, facilitating hydrogen-bonded network formation in the solid state [5].
Table 1: Key Physicochemical Properties of the Hybrid System
Component | Property | Biological Implication |
---|---|---|
Morpholine | pKₐ ~8.5 (protonatable N) | Enhanced solubility in acidic organelles (e.g., lysosomes) |
Pinacol boronate | logP ~2.5 (hydrophobic) | Improved membrane permeability |
Aryl boronate | δ¹¹B NMR: 1.9–7.3 ppm (tetracoordinated B) | Tetrahedral geometry upon enzyme adduct formation |
Ethyleneoxy linker | Rotatable bonds: 3 | Adaptive binding to diverse protein pockets |
Pinacol boronates serve as indispensable precursors in drug discovery due to:
In medicinal chemistry, pinacol boronates enable targeting of diverse enzymes:
Table 2: Therapeutic Enzyme Targets of Boronates
Enzyme Class | Boron-Containing Drug | Inhibition Mechanism |
---|---|---|
26S Proteasome | Bortezomib, Ixazomib | Boron-Thr1Oγ covalent adduct |
β-Lactamase | Vaborbactam | Boron-Ser70 dative bond |
Leucyl-tRNA synthetase | Tavaborole, Ganfeborole | B-AMP tRNA mimic |
PDE4 | Crisaborole | Zn²⁺/Mg²⁺ chelation at active site |
Catalytically, pinacol boronates drive innovations like Petasis borono-Mannich reactions, constructing amino acid surrogates and allylamines (e.g., the antifungal naftifine) [8]. Magnetic nanoparticle-catalyzed Petasis reactions (e.g., CoFe₂O₄) further enhance synthetic utility [8].
The fusion of morpholine and boron pharmacophores represents a strategic evolution:
Notable milestones:
Table 3: Evolution of Boron-Morpholine Hybrids
Timeframe | Representative Compound | Therapeutic Application | Innovation |
---|---|---|---|
Pre-2010 | Bortezomib | Multiple myeloma | First-in-class proteasome inhibitor |
2010–2015 | Ixazomib (aminopyrazine-boronate) | Mantle cell lymphoma | Oral bioavailability |
2015–2020 | Vaborbactam (cyclic boronate) | β-Lactamase inhibitor | Cyclic boronate pharmacophore |
2020–present | Morpholine-boronates | Dual-target kinase/proteasome agents | Enhanced solubility and CNS penetration |
The specific compound 4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine embodies this evolution – its ortho-methyl group prevents boronate oxidation, while the morpholine tail optimizes pharmacokinetics for CNS-penetrant targets [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1